2-Isothiocyanato-4-methylthiazole
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Overview
Description
2-Isothiocyanato-4-methylthiazole is an organic compound with the molecular formula C5H4N2S2. It is a member of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isothiocyanato-4-methylthiazole can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of thiophosgene or its derivatives. due to the highly toxic nature of these reagents, alternative methods using less hazardous reagents like elemental sulfur and amines are being explored .
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Catalysts: Catalysts such as DBU are often used to facilitate reactions involving isothiocyanates.
Major Products
The major products formed from reactions involving this compound include thiourea derivatives and other sulfur-containing compounds .
Scientific Research Applications
2-Isothiocyanato-4-methylthiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-4-methylthiazole involves its interaction with biological molecules through its isothiocyanate group. This group can react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Known for its use in peptide sequencing and as a reagent in organic synthesis.
Allyl isothiocyanate: Found in mustard oil and known for its antimicrobial properties.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness
2-Isothiocyanato-4-methylthiazole is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to other isothiocyanates.
Properties
Molecular Formula |
C5H4N2S2 |
---|---|
Molecular Weight |
156.2 g/mol |
IUPAC Name |
2-isothiocyanato-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H4N2S2/c1-4-2-9-5(7-4)6-3-8/h2H,1H3 |
InChI Key |
PSIVELITPLOSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N=C=S |
Origin of Product |
United States |
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